1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate
Description
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate is a heterocyclic compound featuring a benzo[d]thiazol core linked to an azetidine ring (a four-membered nitrogen-containing heterocycle) and a phenoxypropanoate ester group. The benzo[d]thiazol moiety is a known pharmacophore in medicinal chemistry, often associated with antitumor, antimicrobial, and analgesic activities . The azetidine ring introduces conformational rigidity, which may enhance binding affinity to biological targets, while the phenoxypropanoate ester could influence solubility and metabolic stability .
Properties
IUPAC Name |
[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-phenoxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-7-6-10-17-18(13)21-20(26-17)22-11-16(12-22)25-19(23)14(2)24-15-8-4-3-5-9-15/h3-10,14,16H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFPFNPYWLQDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C(C)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate typically involves the coupling of substituted 2-amino benzothiazoles with phenoxypropanoic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects. The compound can also interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence, emphasizing core structures, substituents, and biological activities:
Key Differences and Implications
Core Heterocycles: The target compound’s azetidine ring (4-membered) contrasts with oxadiazinane (6-membered, ) and pyrazoline (5-membered, ). Benzo[d]thiazol is a common motif in all compounds, suggesting its critical role in bioactivity, possibly through π-π stacking or hydrogen bonding .
Functional Groups: The phenoxypropanoate ester in the target compound differs from thiones () and hydrazides (). Esters generally improve lipophilicity and membrane permeability compared to polar groups like hydrazides, which may enhance oral bioavailability . 4-Methyl substitution on the benzo[d]thiazol (target compound) vs. 6,8-dibromo () or methoxyphenyl () groups may modulate electronic effects and steric bulk, altering receptor interactions .
Synthetic Routes :
- The target compound likely involves alkylation/esterification steps similar to ’s azetidin-2-one synthesis but diverges from ’s thiourea cyclization or ’s chalcone condensation .
Biological Activity
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores the biological activity of this compound, including its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Azetidine ring : A four-membered nitrogen-containing ring.
- 4-Methylbenzo[d]thiazole moiety : A fused benzothiazole structure that enhances biological activity.
- Phenoxypropanoate group : Contributes to the compound's pharmacokinetic properties.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : Approximately 355.4 g/mol
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various pathogens, including:
- Bacillus anthracis
- Staphylococcus aureus
- Candida albicans
A study highlighted the structure-activity relationship (SAR) among azetidine derivatives, demonstrating that modifications to the thiazole ring can enhance antibacterial efficacy .
The precise mechanisms through which 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate exerts its biological effects are still under investigation. However, it is believed that the compound interacts with bacterial cell membranes and inhibits key enzymes involved in cell wall synthesis, leading to bactericidal effects.
Structure-Activity Relationship (SAR)
The SAR studies reveal how modifications to the core structure influence biological activity. The following table summarizes various derivatives and their observed activities:
| Compound Name | Key Modifications | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxynicotinate | Chlorine substitution | Enhanced antibacterial activity |
| 1-(5-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxynicotinate | Methyl position alteration | Affects pharmacokinetics |
| 1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxynicotinate | Fluorine addition | Increased lipophilicity and membrane penetration |
These modifications illustrate how structural changes can lead to variations in biological activity and therapeutic potential.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis of Azetidine Derivatives : A series of azetidine derivatives were synthesized and screened for antimicrobial activity, revealing promising candidates for further development .
- Antimicrobial Screening : Compounds were tested against a range of bacterial and fungal strains, with some derivatives showing significant inhibition, paving the way for potential therapeutic applications in treating infections .
Q & A
Basic: How can researchers optimize the synthesis of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate?
Methodological Answer:
- Step 1: Intermediate Preparation
Synthesize the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with substituted carbonyl compounds (e.g., 4-methyl substituent introduction via Friedel-Crafts alkylation) . - Step 2: Azetidine Ring Formation
Use [3+1] cycloaddition strategies with epichlorohydrin or aziridine precursors under basic conditions (e.g., K₂CO₃ in DMF) to construct the azetidine ring . - Step 3: Esterification
Couple the azetidine intermediate with 2-phenoxypropanoic acid using carbodiimide-based coupling agents (EDC/HOBt) in anhydrous dichloromethane . - Optimization Tips :
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) :
Validate molecular formula (e.g., C₂₀H₂₀N₂O₃S) with <5 ppm error . - X-Ray Crystallography :
Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve crystal packing and stereochemistry .
Advanced: How can researchers evaluate its biological activity against specific targets?
Methodological Answer:
- Target Selection :
Prioritize enzymes or receptors linked to benzo[d]thiazole derivatives (e.g., DNA gyrase for antimicrobial activity, tubulin for anticancer effects) . - Assay Design :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM range) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Hypothesis Testing :
If conflicting results arise (e.g., high activity in one study but low in another), verify:- Compound purity (HPLC ≥95%) .
- Assay conditions (pH, temperature, cell passage number) .
- Dose-Response Repetition :
Repeat experiments with triplicate measurements and statistical validation (e.g., ANOVA with p <0.05) . - Meta-Analysis :
Compare structural analogs (e.g., methyl vs. fluoro substituents) to identify substituent-dependent trends .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Substituent Variation :
Synthesize analogs with modifications (e.g., 4-fluoro instead of 4-methyl on benzothiazole) and test activity . - Quantitative SAR (QSAR) :
Use computational tools (e.g., CoMFA, Schrödinger Suite) to correlate logP, polar surface area, and IC₅₀ values . - Key Findings :
Advanced: What computational methods predict its binding modes?
Methodological Answer:
- Molecular Docking :
Use AutoDock Vina to model interactions with DNA gyrase (PDB: 1KZN). Key residues: Asp73, Tyr122 . - Density Functional Theory (DFT) :
Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess reactivity . - MD Simulations :
Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD <2.0 Å) .
Advanced: How to assess metabolic stability in preclinical models?
Methodological Answer:
- Liver Microsome Assays :
Incubate compound (10 µM) with rat/human liver microsomes (1 mg/mL) and NADPH. Measure half-life (t₁/₂) via LC-MS/MS . - CYP450 Inhibition Screening :
Test against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates .
Advanced: Can synergistic effects with other drugs be quantified?
Methodological Answer:
- Combination Index (CI) :
Use Chou-Talalay method: CI <1 indicates synergy (e.g., combine with cisplatin for enhanced anticancer activity) . - Isobolograms :
Plot dose-effect curves to identify non-overlapping toxicity profiles .
Advanced: How to address enantiomeric purity in synthesis?
Methodological Answer:
- Chiral Chromatography :
Use Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers . - Asymmetric Catalysis :
Employ Jacobsen’s catalyst for azetidine ring formation with >90% ee .
Advanced: What mechanistic studies validate its target engagement?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) :
Heat-shock treated cells (45°C, 3 min) to stabilize compound-target complexes. Detect via Western blot . - RNA Sequencing :
Identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
